molecular formula C6H10FN3 B1445492 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1374829-78-3

1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B1445492
CAS No.: 1374829-78-3
M. Wt: 143.16 g/mol
InChI Key: VHZKZRPIQRLFEX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H10FN3 and its molecular weight is 143.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocycles 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine serves as a building block in the synthesis of heterocyclic compounds. The reactivity of related pyrazoline derivatives makes them valuable for creating a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have found applications in creating dyes and other versatile cynomethylene-based derivatives through mild reaction conditions, offering new pathways for innovative transformations in synthetic chemistry (Gomaa & Ali, 2020).

Environmental Applications Compounds related to this compound, particularly those containing amine functionalities, have been studied for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Amine-containing sorbents have shown promise in treating municipal water and wastewater by relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology. These findings suggest the potential for developing next-generation sorbents for environmental remediation (Ateia et al., 2019).

Pharmaceutical Research The pyrazoline framework, to which this compound belongs, has been extensively explored for its pharmaceutical applications. Pyrazoline derivatives are known for their anticancer activity. Research spanning from 2000 to 2021 has highlighted the synthesis of pyrazoline derivatives showing significant biological effects against various cancers, emphasizing the structure's potential in anticancer drug development (Ray et al., 2022).

Neurodegenerative Disease Research Pyrazoline-based compounds, including those structurally related to this compound, have been identified as potential therapeutic agents for neurodegenerative disorders. Their ability to inhibit monoamine oxidase, a key enzyme in the metabolism of neurotransmitters, highlights their potential in treating diseases such as Alzheimer's and Parkinson's (Mathew et al., 2013).

Properties

IUPAC Name

1-(2-fluoroethyl)-5-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-5-6(8)4-9-10(5)3-2-7/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZKZRPIQRLFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.